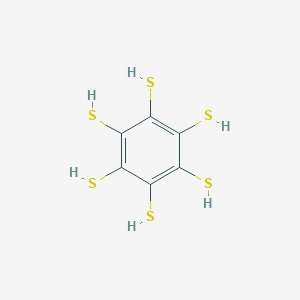

Benzenehexathiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of BHT and related compounds has been explored through various methods. A notable approach involves the reaction of benzene hexathiol with aldehydes to form tris(thioacetals), serving as building blocks for covalently self-assembled structures (Sutton, L. R., Donaubauer, W. A., Hampel, F., & Hirsch, A., 2004). Another method focuses on the facile synthesis of BHT through a one-pot reaction, simplifying the traditional procedures and offering a safer, more efficient route (Chen, Iu-Fan, Lu, Chun-Fu, & Su, W., 2018).

Molecular Structure Analysis

The molecular structure of BHT has been a subject of interest due to its potential applications in electronic devices. Single-crystal X-ray structure analysis has been successfully used to determine the structure of intact BHT, revealing its chemical instability and the presence of intermolecular disulfide bonds in certain derivatives (Chiba, Yutaka et al., 2023).

Chemical Reactions and Properties

BHT's reactivity with metal ions, particularly silver (Ag) and gold (Au), has been exploited to fabricate highly conductive 2D MOF thin films. The coordination between BHT and metal ions through liquid-liquid interfacial reaction demonstrates the compound's versatility in forming conductive materials (Chen, Iu-Fan, Lu, Chun-Fu, & Su, W., 2018).

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Precursors

BHT is involved in reactions with carbon disulfide, leading to different chemical compounds depending on reaction conditions and molar ratios. This is significant for applications in organic electronics (Richter, Beye, & Fanghänel, 1990).

Metal-Organic Frameworks (MOFs) in Electronics and Sensors

BHT is used in the synthesis of two-dimensional MOFs, which show potential for use in electronic devices and sensors due to their high electrical conductivity. For example, Ag3BHT2 and Au3BHT2 thin films demonstrate promising applications (Chen, Lu, & Su, 2018).

Synthesis and Structure of Gold Compounds

BHT acts as a template for synthesizing complex gold structures, like hexanuclear gold(I) compounds, indicating potential applications in nanotechnology and materials science (Yip, Schier, Riede, & Schmidbaur, 1994).

Photovoltaic Solar Cells

BHT is utilized in the development of solution-processed transparent electrodes for photovoltaic solar cells. This has implications for creating more efficient and cost-effective solar energy technologies (Jin, Yan, Huang, Xu, Yang, Zhu, & Wang, 2017).

Catalytic Activity in Hydrogen Evolution

BHT-based coordination polymers demonstrate good activity and stability for hydrogen evolution reaction (HER) in acidic solutions, important for applications in sustainable energy production (Huang, Yao, Cui, Hao, Zhu, & Xu, 2017).

High Electrical Conductivity Materials

Ag-BHT, a silver-based coordination polymer, shows high electrical conductivity, which is valuable for applications in electronics and energy technologies (Huang, Li, Tu, Liu, Wu, Chen, Liang, Zou, Yi, Sun, Xu, & Zhu, 2018).

Safety And Hazards

Zukünftige Richtungen

Benzenehexathiol has promising future applications, particularly in the field of energy storage. For instance, reduced graphene oxide/Cu-benzenehexathiolate composites have been identified as high capacity anode materials for lithium-ion batteries . Furthermore, theoretical investigations suggest that Mo–BHT possesses excellent potential as an active HER catalyst .

Eigenschaften

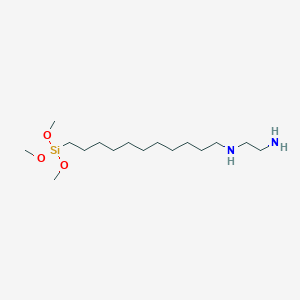

IUPAC Name |

benzene-1,2,3,4,5,6-hexathiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGVNJDFTHQFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1S)S)S)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

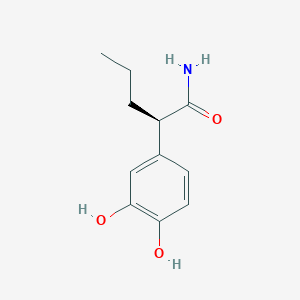

Molecular Formula |

C6H6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400295 | |

| Record name | Benzenehexathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenehexathiol | |

CAS RN |

62968-45-0 | |

| Record name | Benzenehexathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)